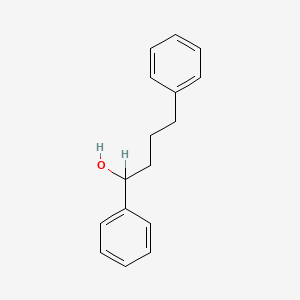

Benzenebutanol, alpha-phenyl-

Description

Structural Diversity and Stereochemical Considerations in Substituted Butanols

The structure of substituted butanols can vary significantly, leading to a wide array of chemical properties and applications. The position of the hydroxyl group and the aryl substituent on the butanol chain, as well as the nature of any additional functional groups, all contribute to this diversity.

In the case of Benzenebutanol, alpha-phenyl-, the presence of a chiral center at the carbon atom bonded to both the hydroxyl group and a phenyl group introduces the element of stereochemistry. ontosight.ai This means the compound can exist as different stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. The specific stereochemistry of a compound can profoundly influence its biological activity, as enzymes and receptors in living systems often exhibit high stereospecificity. ontosight.aicymitquimica.com

The broader class of aryl-substituted butanols includes various isomers and derivatives. For instance, 4-Phenyl-1-butanol is an isomer where the phenyl group is at the end of the butan chain. chemicalbook.com Other examples include compounds with additional substitutions on the phenyl ring, such as 4-bromo-benzenebutanol. chemicalbook.com The stereochemistry of these molecules is a critical factor in their chemical behavior and potential applications. ontosight.ai

Historical Context and Evolution of Synthetic Strategies for Aryl-Alcohols

The synthesis of aryl-alcohols has a rich history in organic chemistry, with methods evolving from classical approaches to modern catalytic strategies. Early methods often relied on Grignard reagents, a powerful tool for forming carbon-carbon bonds. For example, 4-Phenylbutanol can be synthesized via a Grignard reaction between phenylethyl magnesium bromide and ethylene (B1197577) oxide. chemicalbook.com

Over the years, significant advancements have been made in developing more efficient and selective synthetic routes. Palladium-catalyzed cross-coupling reactions, for instance, have become a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including aryl-alcohols. kyoto-u.ac.jp These methods offer greater functional group tolerance and stereochemical control.

A variety of synthetic strategies have been developed to access aryl-alcohols. One common approach involves the reduction of corresponding ketones. For example, the synthesis of benzenebutanol can involve the reaction of benzaldehyde (B42025) with butanol, followed by the reduction of the resulting butyl phenyl ketone. ontosight.ai Another strategy is the hydroboration of alkenes, which provides a regioselective and stereospecific method for alcohol synthesis. bolivianchemistryjournal.org More recent advancements include nickel-catalyzed cross-electrophile coupling reactions, which allow for the direct arylation of trifluoroacetaldehyde (B10831) to produce α-aryl-α-trifluoromethyl alcohols under mild conditions. d-nb.info

The evolution of these synthetic strategies has been driven by the need for more sustainable and efficient processes. Directed evolution of enzymes, such as aryl-alcohol oxidase, is also being explored to create biocatalysts for the stereoselective synthesis of aryl-alcohols. nih.gov

Current Research Frontiers in Benzenebutanol Derivative Chemistry

Current research in the field of benzenebutanol derivatives is focused on several key areas, including the development of novel synthetic methodologies, the exploration of their potential applications in medicinal chemistry, and the investigation of their chemical and physical properties.

One active area of research is the development of new catalytic systems for the synthesis of benzenebutanol derivatives with high stereoselectivity. For example, gold(I)-catalyzed ring expansions of cyclobutanols and palladium-catalyzed cyclization/alkylation reactions are being explored as methods for constructing complex cyclic structures containing the butanol moiety. organic-chemistry.orgrsc.org

The biological activities of benzenebutanol derivatives are also a major focus of current research. Many of these compounds exhibit interesting pharmacological properties, and their structural modifications are being investigated to enhance their therapeutic potential. frontiersin.orgfrontiersin.org For example, substituted pyrrolidine-2-carboxylic acids, synthesized using 4-Phenyl-1-butanol, are being studied for the treatment of diseases associated with AT2 receptor function. chemicalbook.com The stereochemistry of these derivatives is often crucial for their biological activity. cymitquimica.com

Furthermore, researchers are investigating the fundamental chemical and physical properties of benzenebutanol derivatives. This includes studies on their conformational analysis, spectroscopic properties, and reactivity. A deeper understanding of these properties is essential for the rational design of new derivatives with desired characteristics.

Structure

2D Structure

3D Structure

Properties

CAS No. |

30078-89-8 |

|---|---|

Molecular Formula |

C16H18O |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

1,4-diphenylbutan-1-ol |

InChI |

InChI=1S/C16H18O/c17-16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12,16-17H,7,10,13H2 |

InChI Key |

CAGIBUJGQRHYEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(C2=CC=CC=C2)O |

Origin of Product |

United States |

Spectroscopic Characterization and Advanced Analytical Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR Applications in Phenyl-Butanol Systems

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common one-dimensional NMR experiments used for structural elucidation.

¹H NMR Spectroscopy: In the context of a phenyl-butanol system, ¹H NMR provides critical information about the number of different types of protons, their electronic environments, and their proximity to one another. The chemical shift (δ) of a proton is influenced by the electron density around it. For instance, aromatic protons on the phenyl groups of Benzenebutanol, alpha-phenyl- will appear in a distinct downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. libretexts.org Protons on the butanol chain will have chemical shifts that depend on their position relative to the hydroxyl group and the phenyl substituents. The integration of the peaks corresponds to the number of protons of each type. libretexts.org Furthermore, spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals, providing valuable data on the connectivity of the carbon skeleton. libretexts.org

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. oregonstate.edu Similar to ¹H NMR, the chemical shifts of the carbon atoms are indicative of their chemical environment. organicchemistrydata.org Aromatic carbons will have characteristic shifts in the downfield region of the spectrum. The carbon atom bearing the hydroxyl group will also have a distinct chemical shift. While ¹³C has a low natural abundance, techniques like proton decoupling are used to enhance the signal and simplify the spectrum by removing the splitting caused by attached protons. oregonstate.edu The broad range of chemical shifts in ¹³C NMR helps to resolve individual carbon signals, even in complex molecules. oregonstate.edu

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for a generic phenyl-butanol structure, which would be refined for the specific isomer, Benzenebutanol, alpha-phenyl-.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons/Carbons | 6.5 - 8.0 | 125 - 150 |

| Carbinol Proton (CH-OH) | 3.5 - 5.0 | 60 - 80 |

| Aliphatic Protons (CH₂, CH₃) | 0.8 - 2.5 | 10 - 40 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): ¹H-¹H COSY is used to identify protons that are coupled to each other. emerypharma.com Cross-peaks in a COSY spectrum indicate that the two protons are typically within two or three bonds of each other, helping to piece together the fragments of the molecule identified in the 1D spectra. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. Each cross-peak in an HSQC spectrum links a specific proton signal to a specific carbon signal, providing a direct map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different parts of the molecular structure. libretexts.org For Benzenebutanol, alpha-phenyl-, HMBC would be crucial for establishing the connectivity between the phenyl rings and the butanol chain.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. spectroscopyonline.commdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. mdpi.com Different functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying them. For Benzenebutanol, alpha-phenyl-, key expected absorptions include:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ are indicative of the C-H bonds on the phenyl rings.

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ correspond to the C-H bonds of the butanol chain.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching within the phenyl rings.

C-O Stretch: A peak in the 1000-1250 cm⁻¹ region corresponds to the stretching of the carbon-oxygen bond of the alcohol.

| Functional Group | Characteristic FTIR Absorption (cm⁻¹) |

| O-H (Alcohol) | 3200 - 3600 (broad) |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C=C (Aromatic) | 1450 - 1600 |

| C-O (Alcohol) | 1000 - 1250 |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. spectroscopyonline.com While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric vibrations. mdpi.commdpi.com For Benzenebutanol, alpha-phenyl-, Raman spectroscopy would provide a detailed "fingerprint" of the molecule. Key features in the Raman spectrum would include:

Aromatic Ring Breathing Modes: Strong, sharp peaks characteristic of the phenyl rings.

C-C Skeletal Vibrations: Information about the conformation of the butanol chain. mdpi.com

Symmetric Vibrations: Modes that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, providing a more complete vibrational picture. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. msu.edu It provides the exact molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. uni-saarland.de

For Benzenebutanol, alpha-phenyl-, electron ionization (EI) is a common method used to generate ions. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•). uni-saarland.de The mass of this ion corresponds to the molecular weight of the compound.

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For Benzenebutanol, alpha-phenyl-, common fragmentation pathways would likely involve:

Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom, which is a common fragmentation for alcohols. msu.edu

Loss of Water: Dehydration is a frequent fragmentation pathway for alcohols, leading to a peak at M-18.

Benzylic Cleavage: Cleavage at the carbon atom attached to the phenyl ring, leading to the formation of a stable benzylic cation.

A hypothetical fragmentation pattern for Benzenebutanol, alpha-phenyl- is presented in the table below:

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Neutral Loss |

| 226 | [C₁₆H₁₈O]⁺• (Molecular Ion) | - |

| 208 | [C₁₆H₁₆]⁺• | H₂O |

| 105 | [C₇H₅O]⁺ | C₉H₁₃ |

| 77 | [C₆H₅]⁺ | C₁₀H₁₃O |

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments with high precision, allowing for the determination of the elemental composition of each ion. uni-saarland.de

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Mass spectrometry is a fundamental tool for determining the molecular weight and structural features of Benzenebutanol, alpha-phenyl-. Both Electron Ionization (EI) and Electrospray Ionization (ESI) provide valuable, albeit different, insights.

Electron Ionization (EI) Mass Spectrometry: EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and numerous fragment ions. whitman.edu The fragmentation pattern is highly reproducible and serves as a molecular fingerprint. For Benzenebutanol, alpha-phenyl- (C₁₆H₁₈O, M.W. = 226.31 g/mol ), the molecular ion peak at m/z 226 is expected to be of low intensity, a common characteristic for alcohols which often undergo rapid fragmentation. libretexts.org

The primary fragmentation pathways for secondary alcohols like Benzenebutanol, alpha-phenyl- include alpha-cleavage and dehydration. libretexts.orglibretexts.org

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For this molecule, two primary alpha-cleavage routes are possible:

Loss of a propyl radical (•CH₂CH₂CH₃) to form a stable, resonance-delocalized ion at m/z 183.

Loss of a phenyl radical (•C₆H₅) to form an ion at m/z 149.

Dehydration: The loss of a water molecule (H₂O) is a common fragmentation for alcohols, which would produce an ion at m/z 208 (M-18). libretexts.org

Other Fragments: A prominent peak at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), is highly characteristic and often forms through rearrangement. The tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91 is also a common fragment in compounds containing a benzyl (B1604629) moiety.

Interactive Data Table: Predicted EI-MS Fragments of Benzenebutanol, alpha-phenyl-

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 226 | [C₁₆H₁₈O]⁺• | Molecular Ion (M⁺•) |

| 208 | [C₁₆H₁₆]⁺• | Dehydration (Loss of H₂O) |

| 183 | [C₁₃H₁₁O]⁺ | Alpha-cleavage (Loss of •C₃H₇) |

| 105 | [C₇H₅O]⁺ | Rearrangement (Benzoyl cation) |

| 91 | [C₇H₇]⁺ | Rearrangement (Tropylium ion) |

Electrospray Ionization (ESI) Mass Spectrometry: In contrast to EI, ESI is a soft ionization technique that is ideal for analyzing thermally labile molecules without causing significant fragmentation. nih.gov When analyzed via ESI-MS, Benzenebutanol, alpha-phenyl- is expected to primarily form a protonated molecule, [M+H]⁺, at m/z 227. In some cases, adducts with sodium ([M+Na]⁺ at m/z 249) or other cations present in the solvent may be observed. The gentle nature of ESI ensures that the molecular weight is determined with high confidence, which is a crucial first step in structural analysis. libretexts.org

Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation

Tandem mass spectrometry (MS/MS) is a powerful technique used to differentiate between isomers, which have the same molecular formula and mass but different structural arrangements. uwaterloo.ca This is achieved by isolating a specific precursor ion (such as the [M+H]⁺ ion from ESI) and subjecting it to collision-induced dissociation (CID) to generate a unique spectrum of product ions. researchgate.net

The differentiation of Benzenebutanol, alpha-phenyl- (1,2-diphenyl-1-butanol) from its isomers, such as 1,1-diphenyl-1-butanol (B14744884) or 1,4-diphenyl-2-butanol, would be possible using MS/MS. The fragmentation patterns are dictated by the specific bond arrangements in each isomer.

Benzenebutanol, alpha-phenyl- (1,2-diphenyl-1-butanol): As a secondary alcohol, its MS/MS spectrum would be dominated by fragments resulting from the cleavage of the C-C bonds alpha to the hydroxyl group, as well as the loss of water.

1,1-Diphenyl-1-butanol: As a tertiary alcohol, its molecular ion is less stable. whitman.edu It cannot undergo the same alpha-cleavage as the 1,2-isomer. Its fragmentation would likely be initiated by the loss of a water molecule or the cleavage of the C-C bond between the quaternary carbon and the propyl group, leading to a highly stable diphenylmethyl cation.

Other Isomers: Other positional isomers would yield distinct fragmentation patterns based on their unique structures, allowing for their unambiguous identification even when they cannot be separated chromatographically. capes.gov.br

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. cam.ac.uk This pattern is used to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined.

A review of the current scientific literature indicates that a crystal structure for Benzenebutanol, alpha-phenyl- has not yet been reported. However, should such a study be performed, it would provide invaluable information, including:

The exact conformation of the butanol chain relative to the two phenyl rings.

The nature and extent of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.

Unambiguous assignment of the (R) or (S) configuration at the chiral center for an enantiopure crystal.

Application of Advanced Spectroscopic Methods in Reaction Monitoring and Kinetic Studies

Understanding the dynamics of chemical reactions is crucial for process optimization and mechanistic investigation. libretexts.org Advanced spectroscopic methods, such as in-situ Infrared (IR) or Raman spectroscopy, allow for the real-time monitoring of reaction progress without the need for sampling. nih.gov

These techniques can be applied to study both the synthesis and subsequent reactions of Benzenebutanol, alpha-phenyl-. For instance, in a typical synthesis involving the Grignard reaction between an appropriate phenyl-containing Grignard reagent and a phenyl-substituted aldehyde, the reaction progress could be monitored as follows:

Reactant Tracking: Using IR spectroscopy, one could monitor the disappearance of the characteristic carbonyl (C=O) stretching frequency of the aldehyde reactant (typically around 1700 cm⁻¹).

Product Formation: Simultaneously, the appearance of the broad O-H stretching band of the alcohol product (around 3200-3600 cm⁻¹) would signify the formation of Benzenebutanol, alpha-phenyl-.

By recording spectra at regular intervals, a concentration profile versus time can be generated for reactants and products. This data is essential for determining reaction kinetics, including the rate law, rate constants, and activation energy for the process. ugent.beacs.org Such kinetic studies are fundamental to understanding the reaction mechanism and improving synthetic efficiency. libretexts.org

Chemical Reactivity and Mechanistic Investigations of Alpha Phenyl Benzenebutanol Derivatives

Stereoselective Transformations at Chiral Centers

The presence of two chiral centers in 1,2-diphenyl-1-butanol makes it a valuable model substrate for studying stereoselective and stereospecific reactions.

Recent studies on the stereochemical aspects of the bromination of β-aryl alcohols have utilized 1,2-diphenyl-1-butanol as a model substrate. In these investigations, the transformation of chiral secondary alcohols to alkyl bromides using N-halosuccinimides and thiourea (B124793) additives has been explored. A significant finding was that the bromination of certain chiral secondary alcohols in apolar solvents proceeded with retention of configuration, contrary to the expected racemization. researchgate.net

An unexpected stereospecific 1,2-migration of a phenyl group was observed during these studies. The proposed mechanism for this transformation involves the formation of a spiro researchgate.netresearchgate.netoctadienyl radical intermediate. This intermediate is then attacked by a bromide radical at one of the two cyclopropyl positions, specifically anti to the phenyl group. This mechanistic pathway leads to products that retain the stereoisomeric configuration of the starting alcohol. researchgate.net

The alpha-phenyl group at the carbinol carbon exerts significant steric and electronic influence on reactions, leading to diastereoselectivity. In the context of the aforementioned stereospecific bromination, the reaction of (±)-threo- or (±)-erythro-3-phenyl-2-butanols, compounds structurally related to 1,2-diphenyl-1-butanol, yielded a single diastereomeric brominated product. researchgate.net This highlights the directing effect of the phenyl group in close proximity to the reactive center. For 1,2-diphenyl-1-butanol, which contains two vicinal phenyl groups, similar stereochemical outcomes are anticipated. researchgate.net

The diastereomeric ratio of products is a key aspect of these reactions, and modern analytical techniques are employed for their determination.

Table 1: Diastereoselective Bromination of Phenyl-Substituted Alcohols

| Starting Material | Reaction Conditions | Product | Diastereomeric Ratio (dr) |

|---|---|---|---|

| (±)-erythro-3-phenyl-2-butanol | NBS, PMTU, DCE | (±)-erythro-3-phenyl-2-bromobutane | >99:1 |

| (±)-threo-3-phenyl-2-butanol | NBS, PMTU, DCE | (±)-threo-3-phenyl-2-bromobutane | >99:1 |

NBS: N-Bromosuccinimide, PMTU: 1-Phenyl-3-(2-pyridyl)thiourea, DCE: 1,2-Dichloroethane. Data derived from studies on related β-aryl alcohols. researchgate.net

Aromatic System Reactivity and Functionalization

Detailed research findings specifically documenting the electrophilic aromatic substitution patterns on the phenyl rings of 1,2-diphenyl-1-butanol are not extensively available in the reviewed literature. Generally, the alkyl side chain would be expected to act as a weak activating group, directing incoming electrophiles to the ortho and para positions of both benzene rings. However, the steric hindrance imposed by the bulky structure of the molecule would likely influence the regioselectivity of such reactions.

Information regarding the nucleophilic reactivity at the benzene rings of 1,2-diphenyl-1-butanol is not prominently featured in the scientific literature. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in the parent compound.

Oxidation and Reduction Chemistry of Aryl-Alcohols

The oxidation and reduction of 1,2-diphenyl-1-butanol and its derivatives have been documented in the context of synthetic chemistry. The hydroxyl group can be oxidized to a ketone, while the entire molecule can be subject to reductive processes that affect the alcohol functionality or the aromatic rings.

A notable application of the reduction of a 1,2-diphenyl-1-butanol derivative is in the synthesis of Dihydrotamoxifen. Specifically, 1-(4-methoxyphenyl)-1,2-diphenyl-1-butanol undergoes a lithium-ammonia reduction to generate the corresponding triphenylbutane structure. This reductive step is a key transformation in the synthesis of this tamoxifen metabolite.

Radical Processes Involving Arylbutyl Species in Complex Chemical Environments

The study of radical processes involving arylbutyl species, such as those derived from α-phenyl-benzenebutanol, is crucial for understanding their behavior in complex chemical environments, including atmospheric chemistry, combustion, and synthetic organic chemistry. The generation of an arylbutyl radical from α-phenyl-benzenebutanol can occur through various mechanisms, such as hydrogen abstraction from the benzylic or carbinolic positions, or through homolytic cleavage of the C-C or C-O bonds under thermal or photochemical conditions.

Once formed, these arylbutyl radicals can undergo a variety of transformations. Intramolecular cyclization is a common pathway, particularly for radicals positioned appropriately to attack an aromatic ring or an adjacent double bond. For instance, a radical centered on the benzylic carbon of an α-phenyl-benzenebutanol derivative could potentially undergo a 5-exo-trig or 6-endo-trig cyclization, leading to the formation of five- or six-membered rings, respectively. The regioselectivity of these cyclizations is governed by Baldwin's rules and the relative stability of the resulting cyclic radical intermediates.

Fragmentation represents another significant reaction pathway for arylbutyl radicals. A notable example is α-cleavage, which is a common fragmentation pattern for alcohol-derived radicals. In the context of a radical generated at the carbinol carbon of α-phenyl-benzenebutanol, α-cleavage would involve the breaking of the adjacent carbon-carbon bond, leading to the formation of a stable carbonyl compound and a new radical species. This process is often observed in mass spectrometry and can also be a key step in the degradation of such molecules in various chemical environments.

The table below summarizes potential radical processes involving an arylbutyl radical derived from α-phenyl-benzenebutanol.

| Process | Description | Potential Products |

| Hydrogen Abstraction | Removal of a hydrogen atom from the benzylic or carbinolic position by another radical species. | Arylbutyl radical |

| Intramolecular Cyclization | The radical attacks an aromatic ring or other unsaturated moiety within the molecule. | Dihydronaphthalene or tetralin derivatives |

| α-Cleavage | Fragmentation of the C-C bond adjacent to the hydroxyl-bearing carbon. | Benzaldehyde (B42025) and a butyl radical |

| β-Scission | Cleavage of a bond beta to the radical center, often leading to smaller, more stable molecules. | Styrene and other fragmentation products |

These radical processes are often in competition, and the dominant pathway is influenced by factors such as temperature, pressure, the presence of other reactive species, and the specific substitution pattern of the arylbutyl species. Understanding these intricate radical mechanisms is essential for predicting the fate of α-phenyl-benzenebutanol derivatives in diverse and complex chemical systems.

Catalytic Transformations of Benzenebutanol Derivatives

The catalytic transformation of benzenebutanol derivatives, particularly α-phenyl-benzenebutanol, offers a versatile platform for the synthesis of a wide array of valuable organic compounds. The presence of both a hydroxyl group and two phenyl rings provides multiple sites for catalytic intervention, enabling a range of selective modifications.

One of the most fundamental catalytic transformations of α-phenyl-benzenebutanol is dehydration. Acid catalysts, both homogeneous and heterogeneous, can effectively promote the elimination of water to form stilbene isomers. The choice of catalyst and reaction conditions can influence the stereoselectivity of the resulting alkene.

Catalytic oxidation of the secondary alcohol functionality in α-phenyl-benzenebutanol provides a direct route to the corresponding ketone, 1,2-diphenylethanone. A variety of transition metal-based catalysts, as well as metal-free oxidation systems, can be employed for this transformation. The selectivity of these oxidations is crucial to avoid over-oxidation or cleavage of the carbon-carbon bonds.

Hydrogenolysis is another important catalytic process for α-phenyl-benzenebutanol derivatives. Depending on the catalyst and reaction conditions, hydrogenolysis can lead to the cleavage of the carbon-oxygen bond, resulting in the formation of 1,2-diphenylethane, or the hydrogenolysis of one of the phenyl rings. Catalysts such as palladium on carbon (Pd/C) or nickel-based catalysts are often employed for such reductions.

Furthermore, the hydroxyl group can be derivatized to a leaving group, enabling catalytic cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This approach significantly expands the synthetic utility of the α-phenyl-benzenebutanol scaffold.

The following table outlines several key catalytic transformations of α-phenyl-benzenebutanol.

| Transformation | Catalyst/Reagents | Product(s) | Typical Conditions |

| Dehydration | H₂SO₄, p-TsOH, Al₂O₃ | Stilbene (cis and trans) | Heat |

| Oxidation | PCC, PDC, TEMPO/NaOCl | 1,2-Diphenylethanone | Room temperature or mild heating |

| Hydrogenolysis | H₂, Pd/C | 1,2-Diphenylethane | Elevated H₂ pressure and temperature |

| Asymmetric Acylation | Chiral catalyst, Ac₂O | Chiral ester | Varies with catalyst |

The development of new and efficient catalytic systems for the transformation of benzenebutanol derivatives continues to be an active area of research, with a focus on improving selectivity, sustainability, and the synthesis of enantiomerically pure products through asymmetric catalysis.

Emerging Research Directions and Interdisciplinary Applications of Benzenebutanol Derivatives

Applications as Chiral Building Blocks and Ligands in Asymmetric Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules, which is crucial in the development of pharmaceuticals and agrochemicals. enamine.net The inherent chirality of biological targets necessitates a strict match in the chirality of drug molecules for effective interaction. enamine.net Benzenebutanol, alpha-phenyl-, and its derivatives are valuable as chiral synthons due to their defined stereochemistry.

Recent advancements in organocatalysis have highlighted the use of complex chiral ligands to achieve high enantioselectivity in chemical reactions. In this context, derivatives of benzenebutanol have been synthesized as chiral products. For instance, the synthesis of chiral allylic alcohols, such as β-methylene-α-(phenyl)benzenebutanol derivatives, has been accomplished using axially chiral H8-BINOL catalysts. acs.org These catalysts, which are more flexible than their BINOL precursors, can create a chiral environment that directs the formation of one enantiomer over the other with excellent enantioselectivity. acs.org The ability to synthesize such chiral alcohols positions the benzenebutanol scaffold as a key component in the library of building blocks available for asymmetric synthesis, enabling the construction of more complex chiral molecules.

Development of Functional Materials Utilizing Benzenebutanol Scaffolds

The unique electronic and structural properties of the benzenebutanol framework make it an attractive candidate for the creation of advanced functional materials.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an external light field, allowing for applications such as frequency conversion and optical switching. alfachemic.comjhuapl.edu Organic molecules, particularly those with a large π-conjugated system, are promising candidates for NLO materials due to their fast response times and high nonlinear optical coefficients. alfachemic.comnih.gov

Aromatic alcohols are a class of compounds investigated for their NLO properties. uou.ac.in The presence of electron-donating groups (like a hydroxyl -OH group) and an aromatic ring can facilitate intramolecular charge transfer (ICT), a key characteristic for NLO activity. uou.ac.innih.gov The structure of Benzenebutanol, alpha-phenyl-, which contains two benzene rings and a hydroxyl group, provides a foundational scaffold for designing NLO-active molecules. By introducing suitable electron-donating and electron-withdrawing groups onto the aromatic rings, the NLO response of the molecule could be significantly enhanced. Theoretical studies on various organic compounds have shown that such modifications can lead to promising NLO properties, suggesting a viable research direction for derivatives of the benzenebutanol scaffold. nih.govnih.gov

Polymeric sorbents are materials used for the separation and purification of chemical substances. The design of these materials often involves incorporating specific functional groups into a polymer matrix to achieve selectivity towards target molecules. The Benzenebutanol, alpha-phenyl- scaffold possesses features that could be exploited in the creation of specialized separation media.

The hydroxyl group can serve as a point of attachment for polymerization, allowing the benzenebutanol unit to be incorporated into a larger polymer chain. The two phenyl groups would then be available to interact with other aromatic compounds through π-π stacking interactions. A polymeric sorbent based on this scaffold could therefore exhibit high selectivity for the separation of aromatic molecules from non-aromatic ones. Furthermore, if an enantiomerically pure form of Benzenebutanol, alpha-phenyl- is used, the resulting polymer would be chiral. Such chiral stationary phases are highly valuable in chromatography for the separation of racemic mixtures into their individual enantiomers. researchgate.net

Bio-inspired Synthesis and Biomimetic Transformations

Bio-inspired synthesis seeks to mimic nature's efficient and selective methods for creating complex molecules. Enzymes, for example, can catalyze reactions under mild conditions with remarkable stereo- and regioselectivity. The synthesis of chiral alcohols is a common transformation in biological systems, often achieved through the enzymatic reduction of a corresponding ketone.

A biomimetic approach to synthesizing chiral Benzenebutanol, alpha-phenyl- could involve the use of alcohol dehydrogenase enzymes or whole-cell biocatalysts. These biocatalysts could perform the asymmetric reduction of the precursor ketone, 1,3-diphenyl-1-butanone, to yield the desired (R)- or (S)-enantiomer of Benzenebutanol, alpha-phenyl- with high enantiomeric excess. This method offers a green and efficient alternative to traditional chemical synthesis, which may require harsh reagents or complex chiral auxiliaries.

Future Prospects in Catalysis and Sustainable Chemical Processes

The development of sustainable chemical processes is a major goal in modern chemistry, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net Catalysis plays a central role in achieving these objectives.

The Benzenebutanol, alpha-phenyl- scaffold holds future promise in both catalysis and sustainable chemistry. As discussed, derivatives of this compound can be used as chiral ligands in asymmetric catalysis. Future research could focus on developing novel, more efficient catalysts based on this framework for a wider range of chemical transformations. The use of highly efficient catalysts reduces the amount of waste generated and improves the atom economy of chemical reactions. researchgate.netresearchgate.net

Q & A

Q. How can green chemistry principles be applied to optimize α-phenylbenzenebutanol synthesis?

Q. What safety protocols are recommended for handling α-phenylbenzenebutanol in laboratory settings?

Q. How can spectral libraries (e.g., NIST) enhance the identification of α-phenylbenzenebutanol in untargeted metabolomics?

Q. What are the kinetic parameters for α-phenylbenzenebutanol’s degradation in environmental matrices?

Q. How do substituents on the benzene ring modulate α-phenylbenzenebutanol’s electronic properties?

Q. What interdisciplinary approaches integrate α-phenylbenzenebutanol into materials science or drug delivery systems?

- Methodological Answer : Explore its use as a monomer in polyurethane synthesis (FT-IR monitoring of -NCO conversion) or as a lipophilic carrier in nanoparticle formulations (dynamic light scattering for size distribution). Collaborate with computational chemists for scaffold optimization .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.